molecular formula C19H20N4O3S B5990333 N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

N-{5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea

Cat. No.: B5990333
M. Wt: 384.5 g/mol
InChI Key: VQEBDLOSRCJSFC-UHFFFAOYSA-N
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Description

The compound contains a thiadiazole ring, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiadiazole ring, along with methoxyphenyl and dimethylphenoxy functional groups. These groups could potentially influence the compound’s reactivity and interactions with biological targets .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar thiadiazole ring and methoxy groups could impact its solubility, while the aromatic rings could contribute to its stability .

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. For example, many thiadiazole derivatives have been shown to exhibit their effects through interactions with various enzymes and receptors .

Future Directions

The compound could be of interest in medicinal chemistry due to the known biological activities of thiadiazole derivatives. Future research could explore its potential applications in areas such as anticancer, antiviral, or antimicrobial therapy .

Properties

IUPAC Name

1-[5-[(3,4-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-7-8-16(9-13(12)2)26-11-17-22-23-19(27-17)21-18(24)20-14-5-4-6-15(10-14)25-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQEBDLOSRCJSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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